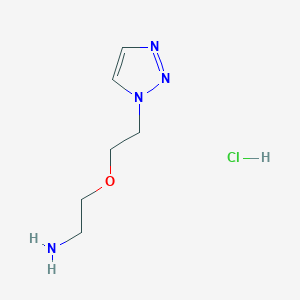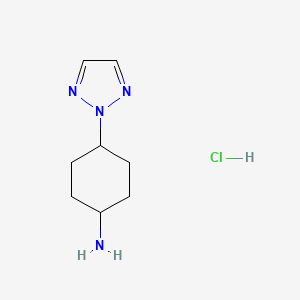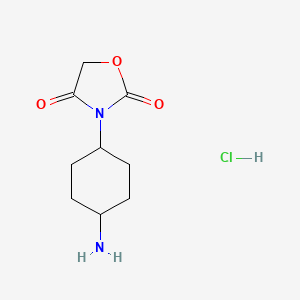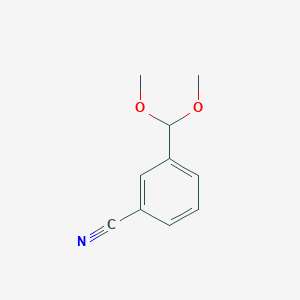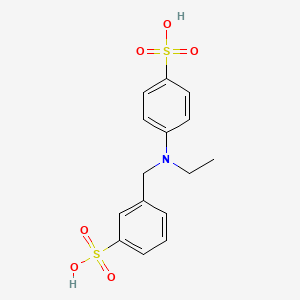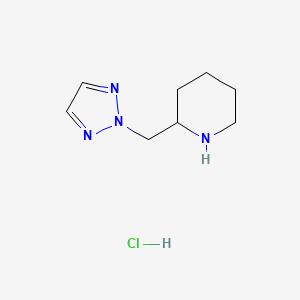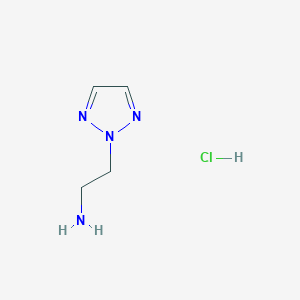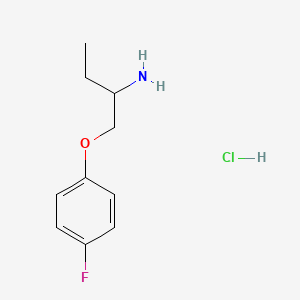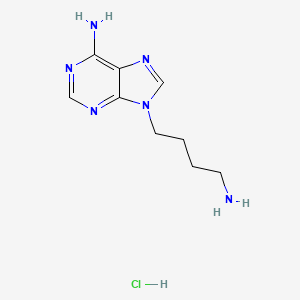
9-(4-aminobutyl)-9H-purin-6-amine hydrochloride
Descripción general
Descripción
Aminobutyl compounds are a class of organic compounds containing a butyl chain with an amino group at one end . They are used in a variety of applications, including as building blocks in the synthesis of more complex molecules .
Molecular Structure Analysis
The molecular structure of aminobutyl compounds can be determined using techniques such as nuclear magnetic resonance spectroscopy (NMR) and size exclusion chromatography (SEC) .Chemical Reactions Analysis
Aminobutyl compounds can undergo a variety of chemical reactions. For example, they can be modified by reduction and alkylation of thiols, reductive dimethylation of amines, and amidation of acids .Physical And Chemical Properties Analysis
The physical and chemical properties of aminobutyl compounds can vary widely. For example, n-butylamine, an isomer of aminobutyl, is a colorless liquid with a fishy, ammonia-like odor .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques
The compound has been synthesized through various methods, including the use of phosphorus pentoxide in organic synthesis. This process involves heating specific pyrimidinones in mixtures of phosphorus pentoxide, triethylamine hydrochloride, and arylamines, leading to the formation of 9-aryl-9H-purin-6-amines (El-bayouki, Nielsen, & Pedersen, 1985).
Tautomerism and Alkylation
Research has shown that N-methoxy-9-methyl-9H-purin-6-amines exhibit significant variations in amino/imino tautomer ratios. These tautomers have been identified using NMR methods. Furthermore, treatment of these compounds with benzyl bromide results in a mixture of N-7- and N6-benzylated compounds, indicating complex chemical behavior (Roggen et al., 2008).
Synthesis of Glycoside Analogs
Synthesis of 9-(substituted amino)-6-(methylthio)-9H-purines has been explored for their potential anticancer activity. This involves condensation with carbonyl compounds and subsequent reactions leading to various derivatives (Temple, Kussner, & Montgomery, 1975).
Biological Applications
Antimicrobial and Antiproliferative Activities
Compounds like 2-substituted N-methoxy-9-methyl-9H-purin-6-amines have been studied for their biological activities. These compounds show diversity in their tautomeric ratios and have been evaluated for antimycobacterial, antiprotozoal activities, and activity against several cancer cell lines (Roggen et al., 2011).
Inhibition of Acetylcholinesterase
Novel derivatives of 9H-purin-6-amine have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase, revealing their potential application in neurological disorders (Kang et al., 2013).
Aldose Reductase Inhibition
A series of 9H-purin-6-amine derivatives have been identified as potent and selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These derivatives demonstrate submicromolar IC50 values against this enzyme (Zhu et al., 2022).
Tubulin Polymerization Inhibition
Research on N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines and related compounds has shown their potential as tubulin polymerization inhibitors, with significant antiproliferative activities against various cancer cell lines (Zhou et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-(4-aminobutyl)purin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6.ClH/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15;/h5-6H,1-4,10H2,(H2,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDINQPPUAIXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCN)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-aminobutyl)-9H-purin-6-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



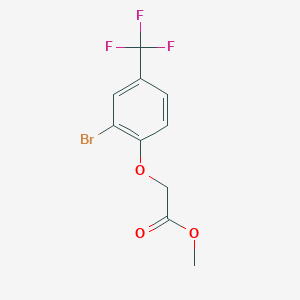
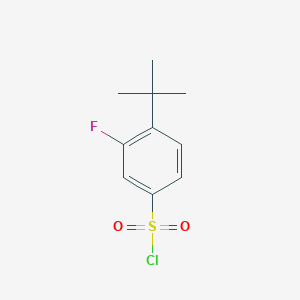
![8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1446775.png)
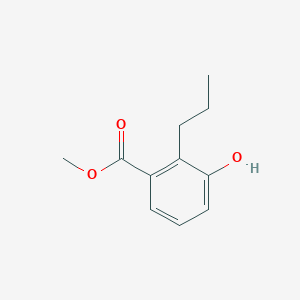
![3-[(2-Fluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1446779.png)
